molecular formula C10H15N B6282906 1-(3-methylphenyl)propan-2-amine CAS No. 588-06-7

1-(3-methylphenyl)propan-2-amine

Cat. No.: B6282906
CAS No.: 588-06-7
M. Wt: 149.23 g/mol
InChI Key: KCTJOEASAHXBBW-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)propan-2-amine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95.
BenchChem offers high-quality 1-(3-methylphenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylphenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

588-06-7

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-(3-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3

InChI Key

KCTJOEASAHXBBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)N

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Metabolic Fate and Biotransformation of 1-(3-methylphenyl)propan-2-amine (3-Methylamphetamine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathway of 1-(3-methylphenyl)propan-2-amine in Mammals Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1-(3-methylphenyl)propan-2-amine, commonly known as 3-Methylamphetamine (3-MA) , is a positional isomer of the substituted amphetamine class.[1][2] Unlike its para-substituted analog (4-MA), which has been extensively documented due to its serotonergic toxicity, 3-MA presents a unique metabolic profile driven by the meta-positioning of the methyl group.[1] This guide details the biotransformation pathways, enzymatic mechanisms, and experimental protocols for analyzing 3-MA metabolism in mammalian systems, synthesizing data from comparative studies of ring-substituted amphetamines.[1]

Key Metabolic Features:

  • Primary Biotransformation: Oxidation of the aromatic methyl group to a carboxylic acid.

  • Secondary Pathways: Aromatic hydroxylation, oxidative deamination, and

    
    -hydroxylation.
    
  • Enzymology: Cytochrome P450 2D6 (CYP2D6) plays a critical role in ring hydroxylation, while CYP3A4 contributes to deamination.

  • Phase II Conjugation: Glucuronidation of hydroxylated and carboxylated metabolites facilitates renal excretion.

Chemical Identity & Physicochemical Context

Understanding the substrate's structure is prerequisite to predicting its metabolic liability.

PropertyDetail
IUPAC Name 1-(3-methylphenyl)propan-2-amine
Common Name 3-Methylamphetamine (3-MA)
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

N
Molecular Weight 149.23 g/mol
Structural Feature Aromatic methyl group at the meta (3) position relative to the alkylamine side chain.[1]
Metabolic Liability The meta-methyl group is susceptible to sequential oxidation (methyl

alcohol

acid), a pathway distinct from unsubstituted amphetamine.[1]

Metabolic Pathways: Detailed Mechanisms

The metabolism of 3-MA in mammals (specifically characterized in Wistar rats and inferred in humans) follows four distinct pathways. The meta-methyl substituent dictates the formation of unique benzoic acid derivatives not seen in amphetamine metabolism.

Pathway A: Oxidation of the Aromatic Methyl Group (Major Pathway)

Unlike amphetamine, where ring metabolism is limited to hydroxylation, 3-MA undergoes extensive oxidation at the tolyl methyl group.

  • Hydroxylation: The methyl group is hydroxylated to form 1-(3-hydroxymethylphenyl)propan-2-amine .[1]

  • Oxidation: This intermediate is rapidly oxidized to the aldehyde and subsequently to the carboxylic acid, yielding 3-(2-aminopropyl)benzoic acid .[1]

  • Conjugation: The carboxylic acid moiety undergoes conjugation (likely with glycine in some species, or glucuronidation) for excretion.

Pathway B: Aromatic Hydroxylation

Mediated primarily by CYP2D6 , the phenyl ring is hydroxylated.[3]

  • Regioselectivity: Hydroxylation typically occurs at the para (4) position, sterically favored and electronically activated, forming 4-hydroxy-3-methylamphetamine .[1]

  • Fate: This phenol is a substrate for Phase II sulfotransferases (SULT) and UDP-glucuronosyltransferases (UGT).[1]

Pathway C: Oxidative Deamination

A standard pathway for amphetamines, mediated by CYP enzymes (often CYP2C19/CYP3A4) or flavin-containing monooxygenases (FMO).[1]

  • Mechanism: The amine is oxidized to an imine, which hydrolyzes to 1-(3-methylphenyl)propan-2-one (a ketone).[1]

  • Reduction: The ketone is frequently reduced by cytosolic carbonyl reductases to 1-(3-methylphenyl)propan-2-ol .[1]

Pathway D: Side-Chain -Hydroxylation

Occurring at the benzylic carbon (beta to the nitrogen), this pathway is analogous to the formation of norephedrine from amphetamine.[1]

  • Product:

    
    -hydroxy-3-methylamphetamine .[1]
    
  • Enzyme: Dopamine

    
    -hydroxylase (DBH) is often implicated in this transformation for phenethylamines.[1]
    

Visualization of Metabolic Pathways

3-MA_Metabolism Substrate 3-Methylamphetamine (3-MA) Hydroxymethyl 1-(3-hydroxymethylphenyl) propan-2-amine Substrate->Hydroxymethyl Methyl Hydroxylation (CYP450) HydroxyMA 4-hydroxy-3-methyl amphetamine Substrate->HydroxyMA Ring Hydroxylation (CYP2D6) Ketone 1-(3-methylphenyl) propan-2-one Substrate->Ketone Oxidative Deamination (CYP3A4/FMO) BetaOH Beta-hydroxy-3-methyl amphetamine Substrate->BetaOH Beta-Hydroxylation (DBH) BenzoicAcid 3-(2-aminopropyl) benzoic acid Hydroxymethyl->BenzoicAcid Oxidation (ADH/ALDH) Glucuronide_OH O-Glucuronide / Sulfate Conjugates HydroxyMA->Glucuronide_OH Phase II (UGT/SULT) Alcohol 1-(3-methylphenyl) propan-2-ol Ketone->Alcohol Reduction (Carbonyl Reductase)

Caption: Metabolic scheme of 3-Methylamphetamine showing divergent oxidation and conjugation pathways.

Experimental Protocols

To validate these pathways in a research setting, the following protocols are recommended. These are based on validated workflows for substituted amphetamines (Weyer et al., 2014).

In Vitro Microsomal Incubation (Phase I Screening)

Purpose: Identify CYP-mediated metabolites and kinetic stability.[1]

  • Preparation: Thaw pooled human/rat liver microsomes (20 mg/mL protein) on ice.

  • Reaction Mix:

    • Substrate: 3-MA (final conc. 10 µM).[1]

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

    • Microsomes: 0.5 mg/mL (final).

    • Pre-incubation: 5 min at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 min.

  • Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., amphetamine-d5).

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-HRMS/MS.

In Vivo Metabolite Identification (Rat Urine)

Purpose: Map the complete metabolic profile including Phase II conjugates.

  • Administration: Administer 3-MA HCl orally (e.g., 5–10 mg/kg) to male Wistar rats.

  • Collection: Collect urine over 24 hours in metabolic cages.

  • Sample Workup (Conjugate Cleavage):

    • Aliquot A (Free fraction): Direct extraction.

    • Aliquot B (Total fraction): Incubate with

      
      -glucuronidase/arylsulfatase (pH 5.0, 37°C, 2 hours) to hydrolyze conjugates.
      
  • Extraction: Solid-Phase Extraction (SPE) using mixed-mode cation exchange cartridges (HCX).[1]

    • Condition: MeOH -> Water -> Phosphate buffer.[1]

    • Load: Urine sample.[4][5][6][7]

    • Wash: Water -> 0.1M HCl -> MeOH.[1]

    • Elute: MeOH:Ammonia (95:5).

  • Derivatization (Optional for GC-MS): Acetylation or trifluoroacetylation to improve volatility of polar metabolites like the benzoic acid derivative.

Toxicological Implications[1][2]

  • Bioactivation vs. Detoxification: The formation of 3-(2-aminopropyl)benzoic acid represents a detoxification pathway, increasing water solubility for excretion.[1] However, the accumulation of the parent compound or active metabolites (like the 4-hydroxy analog) can sustain sympathomimetic toxicity.

  • CYP2D6 Polymorphism: Since CYP2D6 mediates the aromatic hydroxylation, "poor metabolizers" (PM) may shunt more substrate towards the methyl-oxidation pathway or exhibit prolonged half-lives of the parent drug, potentially increasing the risk of serotonergic/dopaminergic toxicity.

References

  • Weyer, J., et al. (2014). Studies on the metabolism and the detectability of 4-methyl-amphetamine and its isomers 2-methyl-amphetamine and 3-methyl-amphetamine in rat urine using GC-MS and LC-(high-resolution)-MSn.[1] Drug Testing and Analysis. Link

  • Meyer, M. R., et al. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism. Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

Sources

The Influence of Aromatic Ring Methylation on the Structure-Activity Relationship of Amphetamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of ring-methylated amphetamine analogs. Amphetamine, a potent central nervous system stimulant, serves as a foundational scaffold for a diverse range of psychoactive compounds. The introduction of a methyl group to its phenyl ring profoundly alters its pharmacological profile, influencing its potency and selectivity as a monoamine transporter releasing agent. This guide will dissect the nuanced effects of methyl group placement at the ortho (2-), meta (3-), and para (4-) positions on the amphetamine core, examining the resulting shifts in stimulant, entactogenic, and psychedelic properties. We will delve into the synthetic pathways, pharmacodynamics at dopamine, norepinephrine, and serotonin transporters, and the consequential behavioral and toxicological outcomes. This comprehensive analysis is intended to serve as a critical resource for researchers in medicinal chemistry, pharmacology, and drug development, providing a robust framework for understanding and predicting the biological activity of this important class of psychoactive substances.

Introduction: The Amphetamine Core and the Significance of Ring Substitution

Amphetamine, or (±)-1-phenylpropan-2-amine, is a well-established psychostimulant that primarily exerts its effects by promoting the release of dopamine (DA) and norepinephrine (NE) from presynaptic nerve terminals.[1] Its mechanism of action involves interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), leading to a reversal of their normal function.[2][3] The fundamental phenethylamine skeleton of amphetamine offers a versatile template for structural modification. Among the various possible alterations, methylation of the aromatic phenyl ring has emerged as a particularly impactful strategy for modulating its pharmacological activity.

The position of a single methyl group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—introduces subtle yet critical changes in the molecule's steric and electronic properties. These modifications, in turn, dictate the compound's affinity and efficacy at the monoamine transporters, ultimately shaping its unique behavioral and physiological effects. This guide will systematically explore these structure-activity relationships, providing a detailed understanding of how a seemingly minor chemical alteration can lead to a spectrum of pharmacological outcomes.

Synthetic Strategies for Ring-Methylated Amphetamines

The synthesis of ring-methylated amphetamines typically proceeds through established routes for amphetamine synthesis, with the key difference being the use of a correspondingly methylated precursor. The Leuckart reaction and reductive amination are two of the most common methods employed.[4][5]

General Synthetic Pathways

The primary precursor for these syntheses is a ring-methylated phenyl-2-propanone (P-2-P) derivative. For example, the synthesis of 4-methylamphetamine (4-MA) utilizes 4-methylphenyl-2-propanone.[6]

Diagram: General Synthetic Pathways to Ring-Methylated Amphetamines

G cluster_leuckart Leuckart Reaction cluster_reductive Reductive Amination P2P_L Ring-Methylated Phenyl-2-Propanone Formamide Formamide / Formic Acid P2P_L->Formamide Condensation Intermediate_L N-Formyl-ring-methylamphetamine Formamide->Intermediate_L Hydrolysis Acid Hydrolysis Intermediate_L->Hydrolysis Product_L Ring-Methylated Amphetamine Hydrolysis->Product_L P2P_R Ring-Methylated Phenyl-2-Propanone Amine Ammonia or Methylamine P2P_R->Amine Condensation Imine Imine Intermediate Amine->Imine ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Imine->ReducingAgent Reduction Product_R Ring-Methylated Amphetamine ReducingAgent->Product_R

Caption: Overview of Leuckart and Reductive Amination pathways for the synthesis of ring-methylated amphetamines.

Experimental Protocol: Synthesis of 4-Methylamphetamine via Leuckart Reaction (Illustrative)

This protocol is provided for informational purposes only and illustrates a common synthetic route. The synthesis of controlled substances is illegal in many jurisdictions and should only be conducted by licensed professionals in appropriate facilities.

Objective: To synthesize 4-methylamphetamine from 4-methylphenyl-2-propanone.

Materials:

  • 4-Methylphenyl-2-propanone

  • Formamide

  • Formic acid

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware and heating apparatus

Step-by-Step Procedure:

  • Formylation: A mixture of 4-methylphenyl-2-propanone and formamide (with or without formic acid) is heated under reflux. This condensation reaction forms the N-formyl-4-methylamphetamine intermediate.[7]

  • Hydrolysis: The reaction mixture is cooled, and hydrochloric acid is added. The mixture is then heated again to hydrolyze the N-formyl intermediate to the primary amine, 4-methylamphetamine.[7]

  • Basification and Extraction: After cooling, the acidic solution is made basic with sodium hydroxide. The liberated 4-methylamphetamine freebase is then extracted into an organic solvent.

  • Purification: The organic extracts are combined, dried, and the solvent is removed to yield the crude product. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride or sulfate) and recrystallizing.

Pharmacodynamics: The Influence of Methyl Position on Monoamine Transporter Interactions

The defining characteristic of ring-methylated amphetamines lies in their differential effects on the dopamine, norepinephrine, and serotonin transporters. The position of the methyl group on the phenyl ring significantly alters the affinity and efficacy of these compounds as monoamine releasers.

Comparative Monoamine Transporter Activity

The following table summarizes the in vitro potencies of amphetamine and its ring-methylated isomers at the human dopamine, norepinephrine, and serotonin transporters. Lower IC50 values indicate greater potency in inhibiting monoamine uptake, which is a proxy for their releasing potential.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
d-Amphetamine~600~70-100~20,000-40,000~33-67
2-Methylamphetamine (Ortetamine)Data less available, reported to be a potent stimulantData less availableData less available-
3-MethylamphetamineMore balanced monoamine releaserMore balanced monoamine releaserMore balanced monoamine releaser-
4-Methylamphetamine~44~22~53~0.83

Note: The values presented are compiled from various sources and should be considered approximate, as experimental conditions can influence the results. The selectivity ratio is calculated as SERT IC50 / DAT IC50.[8]

Analysis of Positional Isomers
  • 2-Methylamphetamine (Ortho-): This isomer is reported to have classic psychostimulant effects, suggesting significant activity at DAT and NET. However, detailed comparative data on its transporter affinities are less readily available in the literature.

  • 3-Methylamphetamine (Meta-): 3-MA is described as a more balanced monoamine releaser compared to other analogs.[9] This suggests a more evenly distributed potency across DAT, NET, and SERT.

  • 4-Methylamphetamine (Para-): The para-substitution dramatically increases potency at the serotonin transporter.[10] 4-MA is a potent and well-balanced serotonin, norepinephrine, and dopamine releasing agent, with a significantly lower DAT/SERT selectivity ratio compared to amphetamine. This profile is more akin to entactogens like MDMA.

Molecular Modeling of Transporter Interactions

Molecular docking studies provide insights into the binding of these analogs within the monoamine transporters. The methyl group's position influences the orientation of the molecule within the binding pocket, affecting key interactions with amino acid residues. For instance, the interaction with residues like Asp79 and Tyr156 in DAT is crucial for substrate binding and transport.[6] The steric bulk and electronic effects of the methyl group at different positions can either enhance or hinder these interactions, explaining the observed differences in potency and selectivity.

Diagram: Hypothetical Binding of Ring-Methylated Amphetamines at DAT

G cluster_ligands Ligand Binding Orientations DAT Dopamine Transporter Binding Pocket Amphetamine Amphetamine Amphetamine->DAT Primarily DA/NE Release MA_2 2-Methylamphetamine MA_2->DAT Potent DA/NE Release MA_3 3-Methylamphetamine MA_3->DAT Balanced DA/NE/5-HT Release MA_4 4-Methylamphetamine MA_4->DAT Potent 5-HT/DA/NE Release

Caption: Conceptual diagram illustrating the differential interactions of ring-methylated amphetamines with the dopamine transporter.

In Vivo Pharmacology and Behavioral Effects

The distinct pharmacodynamic profiles of ring-methylated amphetamines translate into unique behavioral effects in animal models. These effects are typically assessed using techniques such as in vivo microdialysis and conditioned place preference.

Experimental Protocol: In Vivo Microdialysis in Rodents

Objective: To measure extracellular levels of dopamine, norepinephrine, and serotonin in the brain of a freely moving rat following administration of a ring-methylated amphetamine.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Test compound (e.g., 4-methylamphetamine)

Step-by-Step Procedure:

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or striatum) and secured with dental cement. Animals are allowed to recover for several days.[11]

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[11]

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for a baseline period to establish stable neurotransmitter levels.[12]

  • Drug Administration: The test compound is administered (e.g., via intraperitoneal injection).[12]

  • Post-Administration Collection: Dialysate collection continues for several hours following drug administration.

  • Sample Analysis: The collected dialysate samples are analyzed by HPLC-ED to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.[13]

Experimental Protocol: Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a ring-methylated amphetamine in rodents.

Materials:

  • Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)

  • Test animals (mice or rats)

  • Test compound and vehicle (e.g., saline)

Step-by-Step Procedure:

  • Pre-Conditioning (Habituation): Animals are allowed to freely explore the entire apparatus to establish a baseline preference for each chamber.[5]

  • Conditioning: Over several days, animals receive an injection of the test compound and are confined to one of the chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.[5]

  • Post-Conditioning Test: After the conditioning phase, the animals are placed back into the apparatus in a drug-free state and allowed to freely explore all chambers. The time spent in each chamber is recorded.[5]

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase is indicative of a conditioned place preference, suggesting the drug has rewarding properties. Conversely, a significant decrease indicates a conditioned place aversion.[14]

Diagram: Conditioned Place Preference Workflow

G Start Start PreConditioning Pre-Conditioning: Establish Baseline Preference Start->PreConditioning Conditioning Conditioning: Pair Drug with Chamber A Pair Vehicle with Chamber B PreConditioning->Conditioning PostConditioning Post-Conditioning Test: Measure Time in Each Chamber Conditioning->PostConditioning Analysis Data Analysis: Compare Pre- and Post-Conditioning Times PostConditioning->Analysis Result Rewarding or Aversive Effect? Analysis->Result

Sources

Troubleshooting & Optimization

differentiating 3-methylamphetamine from 4-methylamphetamine by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 3-Methylamphetamine (3-MA) from 4-Methylamphetamine (4-MA)

Welcome to the Advanced Mass Spectrometry Support Hub. This guide addresses the high-complexity challenge of differentiating regioisomers of ring-substituted amphetamines. 3-MA and 4-MA share identical molecular weights (MW 149.23) and virtually indistinguishable fragmentation patterns in standard Electron Ionization (EI) mass spectrometry.

This guide provides the protocols, column chemistries, and derivatization strategies required to achieve definitive identification.

Part 1: The Diagnostic Challenge (FAQ)

Q: Why does my standard GC-MS method fail to distinguish 3-MA from 4-MA?

A: This is a classic case of mass spectral equivalence . In standard EI-MS (70 eV), both 3-MA and 4-MA undergo


-cleavage to yield the dominant base peak at m/z 44  (

). The secondary aromatic ions (m/z 91, 105) are also identical because the methyl group location on the ring (meta vs. para) does not significantly alter the high-energy fragmentation pathway of the free base.

Furthermore, on standard non-polar columns (like 100% dimethyl polysiloxane or 5% phenyl), these isomers often co-elute or have overlapping retention times, making identification by Retention Time (RT) alone legally indefensible.

The Solution: You must alter the physicochemical properties of the analytes to force chromatographic separation or specific fragmentation shifts. This is achieved through Chemical Derivatization .

Part 2: Derivatization Workflow (The "How-To")

Objective: Convert the primary amines into perfluoroacyl derivatives. This increases molecular weight, improves peak shape (reducing tailing), and enhances chromatographic resolution between the meta- (3-MA) and para- (4-MA) isomers.

Recommended Reagent: Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA). Note: PFPA is often preferred for higher mass increments, aiding in background noise reduction.

Protocol: PFPA Derivatization

Standard Operating Procedure (SOP) for Biological or Seized Drug Samples

  • Extraction: Isolate the amines from the matrix (urine/blood/powder) using standard alkaline liquid-liquid extraction (LLE) into ethyl acetate or butyl chloride.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution & Reaction:

    • Add 50

      
      L  of Ethyl Acetate (anhydrous).
      
    • Add 50

      
      L  of PFPA.
      
  • Incubation: Cap the vial tightly. Incubate at 70°C for 20 minutes .

    • Mechanism: The anhydride reacts with the primary amine to form the amide, releasing acid.

  • Evaporation (Clean-up): Evaporate to dryness again under nitrogen (to remove excess acid/reagent).

  • Final Reconstitution: Reconstitute in 100

    
    L  of Ethyl Acetate.
    
  • Injection: Inject 1

    
    L into the GC-MS (Splitless mode recommended).
    
Visualizing the Workflow

The following diagram outlines the critical decision points in the analytical workflow.

DerivatizationWorkflow Start Sample (3-MA / 4-MA) Extraction Alkaline LLE Extraction Start->Extraction Deriv Add PFPA Reagent (Incubate 70°C, 20 min) Extraction->Deriv Dry Extract Clean Evaporate Excess Reagent Deriv->Clean Remove Acid GC GC Separation (Mid-Polar Column) Clean->GC Reconstitute MS MS Detection (Look for Molecular Ion) GC->MS Resolved Peaks

Caption: Step-by-step derivatization workflow for separating methylamphetamine isomers.

Part 3: Troubleshooting Chromatographic Separation

Issue: "I derivatized the sample, but the peaks are still not fully resolved."

Root Cause: The stationary phase selectivity is insufficient for these specific regioisomers.

Troubleshooting Guide:

ParameterStandard Setup (Avoid)Optimized Setup (Recommended) Reason
Column Phase 100% Dimethyl polysiloxane (e.g., DB-1)14% Cyanopropyl-phenyl (e.g., Rtx-1701, DB-1701) or 50% Phenyl (Rxi-17Sil MS)Mid-polar phases interact differently with the meta vs para electron distribution, increasing separation factors (

).
Ramp Rate Fast ballistic heating (20°C/min)Slow Ramp (e.g., 5°C/min around the elution window)Isomers elute closely; a slower ramp maximizes the number of theoretical plates during the critical window.
Carrier Gas Helium (Constant Pressure)Helium (Constant Flow) Maintains efficiency as temperature increases.

Data Reference: In a comparative study, the DB-17ms (50% phenyl) column provided superior resolution for TFA-derivatives of methylamphetamines compared to standard DB-5 columns [1].

Part 4: Mass Spectral Interpretation[1]

Even with derivatization, the mass spectra remain similar. However, the Molecular Ion (


)  becomes distinct and stable, unlike the free base.

Comparison of PFPA Derivatives:

Ion Typem/z ValueInterpretation
Base Peak 190 The

-cleavage ion (

). Dominant in both isomers.
Molecular Ion 295

(

). Visible in PFPA derivatives (weak in free base).
Tropylium Ion 118/119 Aromatic fragment. Ratios may vary slightly between 3-MA and 4-MA but are not definitive.

Critical Warning: Do not rely solely on library matching scores. You must run a concurrent reference standard of both 3-MA and 4-MA to establish the Retention Time (RT) on your specific instrument. The elution order on phenyl-based columns is typically 3-MA (meta) followed by 4-MA (para) , but this must be empirically validated [1][2].

Decision Logic for Method Selection

MethodSelection Check Are Peaks Co-eluting? Deriv Derivatize (PFPA/TFA) Check->Deriv Yes ColumnSwitch Switch to DB-17ms / Rxi-17Sil Check->ColumnSwitch Yes (Persistent) Success Identification Confirmed (via RT + Ion Ratios) Check->Success No (Resolved) Standard Standard DB-5 Column Standard->Check Deriv->Check Still Co-eluting? ColumnSwitch->Success

Caption: Decision tree for troubleshooting co-elution issues in isomer analysis.

References
  • ResearchGate. GC-MS and GC-IRD analysis of 2-, 3- and 4-methylmethamphetamine and 2-, 3- and 4-methylamphetamine. Available at: [Link]

  • National Institute of Health (PubMed). Differentiation of regioisomeric phenethylamines. Available at: [Link] (General reference for isomer protocols).

  • Restek Corporation. Improved GC Analysis of Derivatized Amphetamines (Application Note). Available at: [Link]

  • UNODC. Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Available at: [Link]

Technical Support Center: Stability Solutions for 1-(3-methylphenyl)propan-2-amine Derivatives

[1]

Status: Operational Ticket ID: REF-3M-PPA-STAB Assigned Specialist: Senior Application Scientist, Stability & Formulation Division[1]

Introduction: The Stability Paradox

You are likely encountering thermal instability with 1-(3-methylphenyl)propan-2-amine (and its derivatives) due to a misunderstanding of its three distinct failure modes: volatility of the free base , hygroscopicity of the hydrochloride salt , or oxidative/Maillard degradation in formulation.

As a primary amine with a benzylic methyl group, this molecule presents a "perfect storm" for stability issues. The free base is an oil prone to atmospheric carbonylation and volatilization. The hydrochloride salt, while solid, often exhibits a lower melting point and higher hygroscopicity than its unsubstituted analogs, leading to "melt-back" or deliquescence during thermal processing.

This guide provides the protocols to stabilize this scaffold through salt engineering and formulation control.

Module 1: Diagnostic Workflow

Before attempting a fix, identify the specific mode of failure using the logic flow below.

StabilityDiagnosisStartSTART: Observed InstabilityQ1Is the sample a Liquid (Oil)or a Solid (Salt)?Start->Q1LiquidPathLiquid (Free Base)Q1->LiquidPathSolidPathSolid (Salt)Q1->SolidPathQ2_LiqIssue: Volume Loss orCrust Formation?LiquidPath->Q2_LiqQ2_SolIssue: Discoloration (Brown)or Melting?SolidPath->Q2_SolSol_VolDIAGNOSIS: Volatility / CarbonylationQ2_Liq->Sol_VolEvaporation/CrustSol_MeltDIAGNOSIS: Hygroscopicity / Low MPQ2_Sol->Sol_MeltWet/MeltingSol_ColorDIAGNOSIS: Maillard Reaction or OxidationQ2_Sol->Sol_ColorBrowningAction_VolPROTOCOL A:Convert to Sulfate/Mesylate SaltSol_Vol->Action_VolAction_MeltPROTOCOL B:Salt Screening (Anion Exchange)Sol_Melt->Action_MeltAction_ColorPROTOCOL C:Excipient Audit (Remove Reducing Sugars)Sol_Color->Action_Color

Figure 1: Diagnostic logic tree for identifying the root cause of thermal instability in phenylpropylamine derivatives.

Module 2: Salt Engineering (The Primary Fix)

The most common cause of "thermal instability" in this class is the use of the Hydrochloride (HCl) salt. HCl salts of amphetamine derivatives often have melting points in the 140–160°C range and can be hygroscopic.

The Solution: Switch to Sulfate (H₂SO₄) or Mesylate (CH₃SO₃H) salts. These counter-ions typically raise the melting point (often >200°C for sulfates) and reduce hygroscopicity, stabilizing the crystal lattice against thermal stress [1, 14].

Comparative Stability Data
PropertyFree BaseHydrochloride Salt (HCl)Sulfate Salt (Hemisulfate)
Physical State Oily LiquidCrystalline SolidCrystalline Solid
Melting Point N/A (Boils ~200°C)Moderate (~145–155°C)*High (>250°C decomp)
Hygroscopicity N/AHigh (Deliquescent)Low
Thermal Risk Volatility / OxidationMelt-back / ClumpingStable
Reactivity Reacts with CO₂ (Air)Stable pH < 6Stable pH < 6

*Note: Exact MPs depend on specific polymorphs, but Sulfates consistently outperform HCl in thermal resilience for this scaffold.

Protocol: High-Stability Sulfate Salt Formation

Objective: Convert unstable free base or HCl salt to the thermally stable Hemisulfate form.

  • Dissolution: Dissolve 10 mmol of 1-(3-methylphenyl)propan-2-amine (free base) in 50 mL of Isopropanol (IPA) .

    • Why IPA? Sulfates are often insoluble in IPA, allowing for easy precipitation.[1]

  • Acid Addition: Slowly add a solution of Sulfuric Acid (H₂SO₄) in IPA (0.5 molar equivalents, 5 mmol) dropwise at 0–5°C.

    • Critical: Use exactly 0.5 equivalents to form the (Amine)₂·H₂SO₄ complex.[1] Excess acid can lead to the bisulfate, which is often hygroscopic (sticky).

  • Crystallization: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate should form.[1]

  • Thermal Annealing (Optional): If the precipitate is amorphous (sticky), heat the slurry to 60°C for 30 minutes, then cool slowly to 4°C. This encourages the formation of the most stable polymorph.

  • Isolation: Filter the solid, wash with cold acetone (to remove unreacted free base/impurities), and dry under vacuum at 50°C.

Module 3: Formulation & Excipient Compatibility

If your solid sample turns yellow or brown upon heating or storage, you are likely witnessing the Maillard Reaction or Oxidative Deamination .

The Mechanism

Primary amines (like your molecule) react with reducing sugars (Lactose, Glucose, Fructose) to form glycosylamines, which degrade into brown melanoidins.[2][3] This reaction is accelerated by heat. [1]

MaillardPathwayReactantsPrimary Amine+ Reducing Sugar(Lactose)IntermediateGlycosylamine(Unstable)Reactants->IntermediateHeat/MoistureAmadoriAmadoriRearrangementIntermediate->AmadoriMelanoidinsBrown Pigments(Polymerization)Amadori->MelanoidinsDegradation

Figure 2: The Maillard Reaction pathway.[1] Note: This is the #1 cause of discoloration in amine formulations.

Troubleshooting Steps
  • Excipient Audit: Check your formulation for Lactose , Maltodextrin , or Starch .[1]

    • Fix: Replace with Mannitol , Microcrystalline Cellulose (MCC) , or Calcium Phosphate . These are non-reducing and inert to primary amines [12, 19].[1]

  • Oxidation Check: The benzylic 3-methyl group is susceptible to radical oxidation.[1]

    • Fix: If the pure API is discoloring, store under Argon/Nitrogen. In solution, add antioxidants like Sodium Metabisulfite or BHT (0.1% w/w).[1]

Module 4: Handling the Free Base (Volatility)

Users often mistake the disappearance of the free base for decomposition. In reality, it is simply evaporating.[1]

  • Boiling Point Physics: While the boiling point is high (~200°C), the vapor pressure is significant at room temperature.

  • Carbonylation: The free base reacts with atmospheric CO₂ to form solid carbamates (white crusts on the oil surface).

Protocol:

  • Never heat the free base in an open vessel to dry it.

  • Always convert to a salt (see Module 2) for long-term storage.[1]

  • If you must store the free base: Store at -20°C in a glass vial flushed with Argon, sealed with a Teflon-lined cap.

Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of this compound? A: Only if it is the Sulfate salt and the pH is adjusted to < 6.0. The HCl salt may hydrolyze or degrade if the pH drifts basic. Ensure no reducing sugars are present in the buffer.

Q: Does the 3-methyl group increase instability compared to standard amphetamine? A: Slightly.[1] The methyl group is electron-donating, making the aromatic ring more electron-rich and slightly more prone to oxidative attack than the unsubstituted phenyl ring. However, the primary stability risks (volatility, Maillard) remain the same [18].

Q: My sample racemized after heating. Why? A: Chiral amines can racemize at high temperatures (>120°C), especially in the presence of metals or basic conditions (Flash Thermal Racemization) [1, 2].

  • Fix: Ensure the pH is acidic (salt form) during any thermal processing. Avoid contact with transition metals (Fe, Cu) which can catalyze racemization and oxidation.

References

  • Flash Thermal Racemization for Chemoenzymatic Dynamic Kinetic Resolution of Chiral Amines. ACS Catalysis, 2023.[1][4] [4]

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution. Imperial College London / ResearchGate, 2023.[1]

  • Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (PMC), 2022.

  • Salt Selection in Drug Development. Pharmaceutical Technology, 2021.[1]

  • Effect of pharmaceutical processing on the solid-state Maillard reaction. Purdue University e-Pubs.

  • Evaluation of the Abuse Potential of Novel Amphetamine Derivatives (NBNA, PMEA). National Institutes of Health (PMC), 2017.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI / NIH, 2020.

minimizing matrix effects in LC-MS/MS analysis of 3-methylamphetamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects & Isomeric Interference in LC-MS/MS

Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Hidden" Peak Problem

Welcome to the technical support center. If you are analyzing 3-methylamphetamine (3-MA), you are likely facing two distinct but compounded challenges: Matrix Effects (ME) and Isobaric Interference .

3-MA is a ring-substituted isomer of Methamphetamine (N-methyl-1-phenylpropan-2-amine). Because they share the exact same precursor ion (


 150.1) and often similar fragment ions (

91, 119), mass spectrometry alone cannot distinguish them. You rely entirely on chromatographic resolution.

However, biological matrices (plasma, urine, whole blood) contain high concentrations of phospholipids (glycerophosphocholines) that often co-elute with amphetamines on standard C18 gradients. This causes Ion Suppression —where the matrix "steals" charge from your analyte in the electrospray source—destroying your sensitivity and reproducibility.[1]

This guide addresses these issues through field-proven protocols.

Module 1: Diagnosis

Ticket #001: "My internal standard response varies wildly between samples. Is this a matrix effect?"

Diagnosis: Yes, this is a classic sign of Ion Suppression. If your Internal Standard (IS) response drops in patient samples compared to neat solvent standards, matrix components are suppressing the ionization.

The Validation Protocol (Post-Column Infusion): Do not guess. Visualize the suppression zone using the Post-Column Infusion method. This creates a "map" of where the matrix interferes with your chromatography.

Step-by-Step Protocol:

  • Setup: Connect a syringe pump to the LC flow path via a T-piece located after the column but before the Mass Spectrometer.

  • Infusion: Load a standard solution of 3-MA (e.g., 100 ng/mL) into the syringe. Infuse continuously at 5–10 µL/min.

  • Injection: Inject a "blank" extracted biological matrix (e.g., extracted plasma with no analyte) into the LC.

  • Observation: Monitor the baseline. A flat baseline is ideal. A sharp "dip" or "valley" indicates where matrix components are suppressing the signal.

  • Overlay: Overlay your 3-MA analyte peak from a standard injection. If your 3-MA peak elutes inside a "suppression valley," you must change your chromatography or sample prep.

PostColumnInfusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Mobile Phase Column Analytical Column Injector->Column Tee T-Piece (Mixing) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant 3-MA Infusion) Syringe->Tee Analyte Standard MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Data Output: Signal Dips = Suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.

Module 2: Sample Preparation (The Root Cause)

Ticket #002: "I'm using Protein Precipitation (PPT), but I still see massive suppression."

Root Cause: Protein Precipitation (adding Acetonitrile/Methanol and spinning down) removes proteins but leaves 99% of phospholipids in the supernatant. Phospholipids are the primary cause of ion suppression in ESI+ mode for amphetamines.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE Because 3-MA is a basic amine (


), you can use Mixed-Mode Strong Cation Exchange (MCX) to "lock" the analyte onto the sorbent while washing away hydrophobic phospholipids with 100% organic solvent.

Recommended Protocol (MCX SPE):

StepSolvent/ActionMechanism
1. Pre-treatment Dilute plasma 1:1 with 2% Formic Acid (aq).Acidifies analyte (

) to bind to cation exchange sites.
2. Load Load sample onto MCX cartridge.Analyte binds via ionic interaction. Matrix passes through.[2]
3. Wash 1 2% Formic Acid (aq).Removes salts and proteins.
4. Wash 2 (Critical) 100% Methanol. Removes hydrophobic phospholipids. Analyte stays bound (ionic).
5. Elution 5% Ammonium Hydroxide in Methanol.Breaks ionic bond (neutralizes amine) to elute clean analyte.

Why this works: Phospholipids are hydrophobic but neutral (or zwitterionic). They wash off in Step 4. 3-MA is basic and stays locked until Step 5.

Module 3: Chromatographic Resolution

Ticket #003: "I have a peak for 3-MA, but I suspect it might be Methamphetamine or 4-MA."

The Challenge: 3-MA, 4-MA, and Methamphetamine are isomers.[3][4][5] Standard C18 columns interact primarily via hydrophobic retention, which is often insufficient to separate these structurally similar rings.

The Solution: Biphenyl or Phenyl-Hexyl Chemistry Switch to a Biphenyl stationary phase. These columns utilize


 interactions between the stationary phase rings and the aromatic ring of the amphetamines. The position of the methyl group on the ring (3-MA vs 4-MA) significantly alters this 

overlap, providing superior selectivity compared to C18.

Decision Matrix for Column Selection:

ColumnSelection Start Start: Isomer Separation IsomerType What are you separating? Start->IsomerType Enantiomers Enantiomers (d- vs l-Meth) IsomerType->Enantiomers Regioisomers Regioisomers (3-MA vs 4-MA vs Meth) IsomerType->Regioisomers ChiralCol Chiral Column (e.g., Astec CHIROBIOTIC V2) Enantiomers->ChiralCol Required PiPiCol Biphenyl or Phenyl-Hexyl (Maximize Pi-Pi interactions) Regioisomers->PiPiCol Recommended C18 Standard C18 (Likely Insufficient) Regioisomers->C18 Avoid

Figure 2: Decision tree for selecting the correct LC stationary phase based on isomer type.

Module 4: Internal Standards

Ticket #004: "Can I use Methamphetamine-d5 as an internal standard for 3-MA?"

Technical Advice: Ideally, No. While Methamphetamine-d5 is better than nothing, it is not a true stable isotope-labeled internal standard (SIL-IS) for 3-MA.

  • Reason: If you achieve the necessary chromatographic separation between 3-MA and Methamphetamine (which you must do), the Methamphetamine-d5 will elute at the Methamphetamine retention time, not the 3-MA retention time.

  • Consequence: The IS will not experience the exact same matrix suppression as the 3-MA peak if they elute at different times.

Best Practice:

  • Gold Standard: Use 3-Methylamphetamine-d5 (or -d3). This ensures perfect co-elution and compensation for matrix effects.

  • Fallback: If 3-MA-d5 is unavailable, ensure your chromatographic method places 3-MA in a "clean" region (verified by Module 1) so that reliance on the IS for matrix compensation is minimized.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

    • Source:

    • Relevance: Defines the standard protocol for calculating Matrix Factors (MF) and the post-column infusion technique.
  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.

    • Source:

    • Relevance: Establishes that phospholipids are the primary cause of matrix effects in plasma and valid
  • Scheidweiler, K. B., & Huestis, M. A. (2004). Simultaneous quantification of methamphetamine, amphetamine, MDMA, MDA, MDEA, and their metabolites in human plasma by LC-MS/MS. Clinical Chemistry.

    • Source:

    • Relevance: Provides baseline validation for amphetamine extraction and detection limits in biological m
  • Agilent Technologies. (2016). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column.[6]

    • Source:

    • Relevance: Demonstrates the difficulty of separating amphetamine isomers and the need for specialized columns (Chiral or Phenyl-based) for resolution.

Sources

Validation & Comparative

A Researcher's Guide to Certified Reference Materials for the Analysis of 1-(3-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of emerging psychoactive compounds, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) and other reference standards for the quantitative analysis of 1-(3-methylphenyl)propan-2-amine, a positional isomer of methamphetamine. We will explore the foundational principles of metrological traceability, the practical implications of using ISO 17034 accredited CRMs versus standard chemical reagents, and provide robust experimental protocols for method validation.

The Critical Role of Certified Reference Materials in Analytical Integrity

In the landscape of analytical chemistry, a Certified Reference Material (CRM) is the pinnacle of accuracy and reliability.[1] Produced by accredited reference material producers under the stringent guidelines of ISO 17034, a CRM provides a certified property value, its associated uncertainty, and a statement of metrological traceability.[2][3][4] This is distinct from a standard chemical reagent, which, while having a stated purity on its Certificate of Analysis (CoA), lacks the comprehensive characterization and unbroken chain of comparisons to national or international standards that define a CRM.[5]

The use of a CRM is fundamental for:

  • Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, and linearity.[6]

  • Instrument Calibration: Ensuring the accuracy of instrument readings.

  • Quality Control: Monitoring the ongoing performance of analytical measurements.[7]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies that mandate the use of traceable standards.[3]

For a compound like 1-(3-methylphenyl)propan-2-amine, where precise quantification is crucial for forensic, clinical, or research applications, the choice of reference material directly impacts the validity of the results.

Navigating the Landscape of Available Reference Materials

In contrast, several chemical suppliers list 1-(3-methylphenyl)propan-2-amine and its hydrochloride salt, providing a standard Certificate of Analysis. While these materials are suitable for many research applications, their CoAs typically do not provide an uncertainty budget or a formal statement of metrological traceability, placing a greater burden on the end-user to characterize the material and validate their methods.

This guide, therefore, will proceed by first illustrating the "gold standard" approach using a hypothetical CRM for our target analyte, and then provide a practical, scientifically sound workflow for researchers who must rely on available chemical-grade reference materials.

Comparative Analysis: Certified Reference Material vs. Standard Reference Material

FeatureCertified Reference Material (ISO 17034)Standard Reference Material (with CoA)
Purity/Concentration Certified value with a stated, metrologically traceable uncertainty.Stated purity or concentration, typically without a detailed uncertainty budget.
Traceability Unbroken chain of comparisons to national or international standards (e.g., SI units).[5]Traceability is often not formally established or documented.
Certificate of Analysis Comprehensive, including certified value, uncertainty, traceability statement, and homogeneity and stability data.[12]Provides basic information on purity and identity, but often lacks detailed characterization data.
Regulatory Acceptance Widely accepted by regulatory agencies and accreditation bodies.[3]May require additional in-house validation and characterization to be accepted for regulatory submissions.
Cost Generally higher due to the extensive characterization and quality management systems involved in production.More cost-effective for routine or research applications where the highest level of accuracy is not mandated.
User's Responsibility Lower burden on the user for material characterization.Higher burden on the user to perform in-house characterization and method validation to establish fitness for purpose.

Experimental Workflows: A Comparative Approach

The choice of reference material fundamentally alters the experimental workflow for quantitative analysis. Below, we outline and compare the processes for method validation using a hypothetical CRM versus a standard reference material.

Scenario 1: The "Gold Standard" - Using a Certified Reference Material

In this scenario, we assume the availability of a hypothetical ISO 17034-accredited CRM for 1-(3-methylphenyl)propan-2-amine.

Experimental Workflow with a CRM

Caption: Workflow for quantitative analysis using a Certified Reference Material.

Detailed Protocol: HPLC-UV Method Validation

  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of the 1-(3-methylphenyl)propan-2-amine CRM neat material using a calibrated analytical balance.

    • Dissolve the material in a known volume of a suitable solvent (e.g., methanol) in a Class A volumetric flask.

    • Calculate the concentration of the stock solution, taking into account the certified purity of the CRM from its Certificate of Analysis.

  • Calibration Standards:

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v) with a suitable buffer (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 210 nm).

  • Method Validation:

    • Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.999.

    • Accuracy: Analyze a quality control (QC) sample prepared from a separate weighing of the CRM at low, medium, and high concentrations. The recovery should be within a predefined acceptance range (e.g., 98-102%).

    • Precision: Analyze the QC samples multiple times on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be ≤ 2%.

  • Measurement Uncertainty:

    • Calculate the combined uncertainty of the measurement, which includes contributions from the CRM's certified value, the preparation of the stock and calibration solutions (e.g., weighing, volumetric glassware), and the calibration curve.

Scenario 2: The "Real-World" - Using a Standard Reference Material

In the absence of a CRM, a more rigorous in-house characterization and validation process is required to establish the reliability of the analytical results.

Experimental Workflow with a Standard Reference Material

Caption: Workflow for quantitative analysis using a standard reference material.

Detailed Protocol: GC-MS Method Validation

  • In-House Reference Material Characterization:

    • Identity Confirmation: Use techniques like Mass Spectrometry (MS) to confirm the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Infrared (IR) spectroscopy for functional group analysis.

    • Purity Assessment:

      • Chromatographic Purity: Use a high-resolution GC-MS method to identify and quantify any organic impurities.

      • Water Content: Determine the water content using Karl Fischer titration.

      • Residual Solvents: Use headspace GC-MS to quantify any residual solvents from the synthesis process.

      • Inorganic Content: Use a technique like thermogravimetric analysis (TGA) to determine the non-volatile inorganic content (ash).

    • Purity Assignment: Calculate the purity of the reference material using the mass balance approach: Purity = (100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Content).

  • Stock Solution and Calibration Standards Preparation:

    • Prepare the stock and calibration standards as described in the HPLC-UV protocol, but use the in-house determined purity value for concentration calculations.

  • Chromatographic Conditions (GC-MS):

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Temperature Program: Initial temp 60 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Method Validation:

    • Perform a full method validation as per ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Measurement Uncertainty Estimation:

    • The estimation of measurement uncertainty will be more complex as it needs to include the uncertainty associated with the in-house purity assessment, in addition to the other sources of uncertainty.

Conclusion

While a dedicated ISO 17034 Certified Reference Material for 1-(3-methylphenyl)propan-2-amine is not readily commercially available, this guide provides a comprehensive framework for researchers to ensure the quality and reliability of their analytical data. The "gold standard" workflow using a CRM highlights the ideal scenario, emphasizing the importance of metrological traceability and a well-defined uncertainty. The "real-world" workflow equips scientists with the necessary steps to characterize a standard reference material in-house and perform a robust method validation.

By understanding the principles outlined in this guide and implementing the appropriate experimental protocols, researchers can have a high degree of confidence in their quantitative analysis of 1-(3-methylphenyl)propan-2-amine, even in the absence of a specific CRM. This commitment to analytical rigor is essential for the advancement of science and for ensuring the safety and efficacy of new chemical entities.

References

  • Cambridge Bioscience. (n.d.). Stimulant analytical standards and reference materials. Retrieved from [Link]

  • PJLA. (2024, July 25). Understanding the 5 Whys of ISO 17034 Accreditation. Retrieved from [Link]

  • Excedr. (2022, February 7). ISO 17034: What Is It & Why Is It Important?. Retrieved from [Link]

  • Clinical Chemistry. (2001, June 15). Establishment of "metrological traceability" for quality control materials and calibrators. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2009, October 1). The Uncertainty of Reference Standards—A Guide to Understanding Factors Impacting Uncertainty, Uncertainty Calculations, and Vendor Certifications. Retrieved from [Link]

  • The ANSI Blog. (2024, February 15). What Is ISO 17034?. Retrieved from [Link]

  • Inorganic Ventures. (2024, April 6). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2025, July 15). Balancing the (uncertainty) budget—postmortem toxicology laboratory conformance to ANSI/ASB Standard 056: Standard for Evaluation of Measurement Uncertainty in Forensic Toxicology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • PubMed. (2009, October). The uncertainty of reference standards--a guide to understanding factors impacting uncertainty, uncertainty calculations, and vendor certifications. Retrieved from [Link]

  • Pharmaffiliates. (2025, May 16). Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. Retrieved from [Link]

  • ARO Scientific. (2025, May 8). Method validation using Certified Reference Materials (CRMs). Retrieved from [Link]

  • Washington State Patrol Toxicology Laboratory Division. (n.d.). THC by LCMSMS Uncertainty of Measurement Summary Budget. Retrieved from [Link]

  • Cerilliant. (n.d.). Home. Retrieved from [Link]

  • LGC Standards. (2014, June). LoGiCal® Certificate of Analysis. Retrieved from [Link]

  • City of San Diego. (n.d.). SDPD Forensic Science Section Forensic Chemistry- Uncertainty of Measurement for Denver Instrument S-403 Precision Balances. Retrieved from [Link]

  • PubMed. (2020, November 26). A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy- N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). development and validation of analytical method of 3, 4-methylenedioxy-n-ethylamphetamine in dried blood spot using gas chromatography-mass spec-trometry. Retrieved from [Link]

  • SciSpace. (2020, November 26). A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based. Retrieved from [Link]

  • Universitas Sumatera Utara. (2025, July 8). JCNaR Journal of Chemical Natural Resources Validation Method of 3,4-Methylenedioxymethamphetamine (MDMA) Analysis Using Gas Chr. Retrieved from [Link]

  • American Elements. (n.d.). 1-amino-3-(3-methylphenoxy)propan-2-ol. Retrieved from [Link]

  • National Metrology Institute of Japan. (2020, April 1). Certificate. Retrieved from [Link]

  • EPA. (2025, October 15). 1-(3-methylphenyl)propan-2-amine - Exposure. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

1-(3-methylphenyl)propan-2-amine (also known as 3-Methylamphetamine or 3-MA ) is a regioisomer of methamphetamine. While often used as a reference standard in forensic analysis or neurochemistry, it presents a dual-hazard profile that is frequently underestimated in research settings:

  • Physiological Toxicity: As a phenethylamine derivative, it possesses potent central nervous system (CNS) stimulant properties. Accidental exposure (inhalation or transdermal) can lead to sympathomimetic toxidrome (tachycardia, hypertension, agitation).

  • Chemical Corrosivity: The free base form is a caustic amine. It can cause immediate chemical burns to mucous membranes and eyes.[1]

The "Invisible" Threat: unlike common solvents, substituted amphetamines can induce neurotoxicity at sub-milligram levels. Standard "blue nitrile" glove protocols are often insufficient for prolonged contact with amine-based oils due to rapid permeation.

The Hierarchy of Controls (Engineering First)

PPE is the last line of defense, not the first. Before donning gear, validate your engineering controls.

  • Primary Barrier: All handling of the neat substance (solid or liquid) must occur within a Class II, Type A2 Biological Safety Cabinet or a Chemical Fume Hood functioning at a face velocity of 80–100 fpm.

  • Static Control: The hydrochloride salt form is often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which is a primary inhalation vector.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent breakthrough —the process where a chemical permeates the glove material at the molecular level without visible degradation.

Hand Protection: The "Double-Shell" Protocol

Critical Insight: Aliphatic and phenethyl- amines can permeate standard disposable nitrile gloves in <15 minutes. Latex is strictly prohibited as amines degrade the polymer matrix.

LayerMaterial SpecificationRational & Causality
Inner Layer Low-Modulus Nitrile (4 mil) Acts as a second skin and sweat barrier. Provides high tactile sensitivity for weighing.
Outer Layer Extended Cuff Nitrile (Min. 6-8 mil) Sacrificial Barrier. Must be changed immediately upon splash or every 30 minutes of handling. The thickness delays permeation breakthrough.
Spill Response Laminate Film (e.g., Silver Shield®) Mandatory for spills. Nitrile offers zero protection against pools of amine liquids; laminate film provides >4 hours breakthrough time.
Respiratory & Facial Protection[2][3]
  • Routine Handling (In Hood): Safety goggles (indirect vented) + Face Shield. Why? Amine vapors seek moisture (eyes). Safety glasses allow vapor entry from the sides.

  • Outside Hood (Emergency/Spill): Full-face Air-Purifying Respirator (APR) with P100/OV/AG cartridges (Organic Vapor/Acid Gas). The "AG" component is critical for neutralizing amine vapors.

Body Protection[3][4]
  • Lab Coat: Nomex or chemically resistant treated cotton. Avoid synthetic blends (polyester) which can melt into skin if a fire occurs (amines are combustible).

  • Apron: Chemical-resistant apron (Neoprene or Butyl) required when transferring liquid volumes >10 mL.

Visualized Decision Logic

Diagram 1: PPE Selection & Risk Assessment Flow

This logic gate ensures you select the correct equipment based on the physical state of the compound.

PPE_Selection Start Start: Handling 1-(3-methylphenyl)propan-2-amine State Determine Physical State Start->State Solid Solid (HCl Salt) State->Solid Powder form Liquid Liquid (Free Base) State->Liquid Oil/Solvent form Risk_Solid Risk: Inhalation of Dust Static Fly-away Solid->Risk_Solid Risk_Liquid Risk: Rapid Skin Permeation Vapor Corrosivity Liquid->Risk_Liquid PPE_Solid PPE Protocol A: - Double Nitrile Gloves - N95 (if outside hood) - Anti-static Spatula Risk_Solid->PPE_Solid PPE_Liquid PPE Protocol B: - Laminate Glove Liners - Chemical Splash Goggles - Butyl Apron Risk_Liquid->PPE_Liquid Action Proceed with Experiment in Fume Hood PPE_Solid->Action PPE_Liquid->Action

Caption: Logic flow for selecting PPE based on the physical state (Salt vs. Free Base) to mitigate specific permeation and inhalation risks.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation
  • Verify Airflow: Confirm fume hood flow is within the safe zone (usually marked by a magnehelic gauge).

  • Deactivate Trash: Prepare a "solid waste" container inside the hood containing a slurry of absorbent material (vermiculite) and mild acid (1M HCl) to neutralize any amine residues on pipette tips immediately.

Phase B: Weighing & Solubilization
  • Don PPE: Apply the "Double-Shell" glove protocol.

  • Static Discharge: If handling the salt, pass the spatula through an anti-static gate or wipe with an anti-static cloth before touching the powder.

  • Transfer:

    • For Liquids: Use positive displacement pipettes. Standard air-displacement pipettes can drip due to the low surface tension and high vapor pressure of free-base amines.

    • For Solids: Weigh into a tared vial inside the hood. Never transport the open stock bottle to a balance outside the hood.

  • Solubilization: Dissolve the neat compound immediately. Once in solution (e.g., Methanol or Water), the vapor pressure risk decreases, though permeation risks remain.

Phase C: Decontamination

The "Acid Wipe" Technique: Amines are basic. Cleaning with water alone is ineffective and may spread the oily residue.

  • Wipe surfaces with a paper towel soaked in 1% Acetic Acid or Citric Acid solution. This converts the free amine into a non-volatile, water-soluble salt.

  • Follow with a water rinse, then an ethanol wipe.

Emergency Response & Spill Management

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a containment breach.

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess Minor Minor (<5mL/5g) Inside Hood Assess->Minor Major Major (>5mL) Or Outside Hood Assess->Major Action_Minor 1. Cover with absorbent pads 2. Neutralize with 1M HCl/Citric Acid 3. Double bag as HazWaste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure doors 3. Call EHS/HazMat Team Major->Action_Major

Caption: Decision matrix for distinguishing between minor spills (manageable by researcher) and major breaches (requiring evacuation).

Disposal Strategy

Regulatory Compliance: As a substituted amphetamine, this substance is likely a Controlled Substance (Schedule I or II depending on jurisdiction) or a "chemical of concern."

  • Neutralization: Do not dispose of the free base directly. React with excess HCl to form the salt, which is more stable and less volatile.

  • Segregation:

    • Liquid Waste: Collect in a dedicated "Halogenated/Organic" solvent stream. Label clearly as "Contains Amphetamine Derivatives."

    • Solid Waste: Contaminated gloves, weigh boats, and pipettes must be incinerated.

  • Destruction: The gold standard for final disposal is High-Temperature Incineration . Do not sewer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 120287, 3-Methylmethamphetamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Safety Data Sheet Guidance on Amine Derivatives and Skin Permeation. (General guidance on phenethylamine handling). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Amines. Retrieved from [Link]

Sources

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